6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile
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Overview
Description
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with a suitable pyrimidine precursor under controlled conditions. One common method includes the use of a base such as sodium methoxide in a solvent like ethanol, followed by cyclization and nitrile formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Cyclization Reactions: Formation of fused ring systems, enhancing the compound’s structural complexity.
Common Reagents and Conditions:
Substitution: Sodium methoxide, ammonium formate, and palladium catalysts are frequently used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in bioimaging and molecular sensing.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an EGFR inhibitor, it binds to the ATP-binding site of the receptor, blocking its activation and subsequent signaling pathways that promote cell proliferation and survival . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
- 6-(5-Chloropyridin-3-yl)pyrimidine-4-carbonitrile
- 6-(5-Bromopyridin-3-yl)pyrimidine-4-carbonitrile
- 6-(5-Methylpyridin-3-yl)pyrimidine-4-carbonitrile
Comparison: Compared to its analogs, 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carbonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s strong electron-withdrawing effect enhances the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H5FN4 |
---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
6-(5-fluoropyridin-3-yl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C10H5FN4/c11-8-1-7(4-13-5-8)10-2-9(3-12)14-6-15-10/h1-2,4-6H |
InChI Key |
CFLQZYPLNOCIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
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